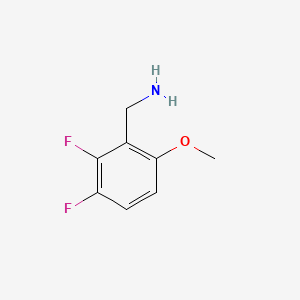

2,3-Difluoro-6-methoxybenzylamine

Beschreibung

BenchChem offers high-quality 2,3-Difluoro-6-methoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-6-methoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3-difluoro-6-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGWYXQDCGKHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402089 | |

| Record name | 2,3-Difluoro-6-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-77-5 | |

| Record name | 2,3-Difluoro-6-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-6-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Safe Handling of 2,3-Difluoro-6-methoxybenzylamine

Introduction

As novel fluorinated building blocks continue to gain prominence in medicinal chemistry and drug development, a thorough understanding of their safe handling and reactivity is paramount.[1] 2,3-Difluoro-6-methoxybenzylamine is a valuable research chemical, likely utilized in the synthesis of complex molecular architectures for therapeutic applications.[2] This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2,3-Difluoro-6-methoxybenzylamine, synthesized from the known hazards of structurally similar compounds. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document extrapolates data from analogous fluorinated and methoxylated benzylamines to establish a robust framework for its safe utilization in a laboratory setting.

Hazard Identification and Risk Assessment

Predicted GHS Classification

Based on data from similar compounds such as 2-Methoxybenzylamine, 2,6-Difluoro-3-methylbenzylamine, and various difluoro-methoxybenzylamine isomers, the following GHS classification is anticipated.[3][4]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Pictograms:

-

GHS05 (Corrosion)

-

GHS07 (Exclamation Mark)

Primary Routes of Exposure and Health Effects

-

Inhalation: May cause severe irritation to the respiratory tract.[5][6]

-

Skin Contact: Expected to be corrosive, causing severe burns and potential chemical damage.[3][7] Harmful if absorbed through the skin.

-

Eye Contact: Poses a serious risk of irreversible eye damage.[5][7][8] Immediate and thorough rinsing is critical upon exposure.

-

Ingestion: Harmful if swallowed.[6] Ingestion can cause severe swelling and damage to the gastrointestinal tract, with a danger of perforation.[7] Do NOT induce vomiting.[7][9]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of 2,3-Difluoro-6-methoxybenzylamine, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[7][9]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[8]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[10]

| PPE Category | Specification | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles forming a tight seal around the eyes and a face shield.[10][11] | Protects against splashes and vapors. A face shield provides an additional layer of protection for the entire face.[10] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[12] | Inspect gloves for any defects before use.[12] Change gloves immediately if contaminated. Avoid skin contact when removing gloves.[7] |

| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes.[7][11] For larger quantities or splash risks, consider a chemical-resistant apron or coveralls.[13] | Prevents accidental skin contact. Cotton-based clothing is preferable to synthetic fibers to minimize static electricity.[13] |

| Respiratory Protection | Not typically required when handled within a fume hood. For emergencies or situations with potential for high vapor concentrations, a respirator with an appropriate cartridge (e.g., for organic vapors and ammonia/amines) should be used.[7] | Follow established respiratory protection program guidelines. |

Safe Handling, Storage, and Disposal

Handling Protocols

-

Pre-use Inspection: Visually inspect the container for any signs of damage or leakage before handling.

-

Inert Atmosphere: The precursor, 2,3-Difluoro-6-methoxybenzaldehyde, is noted to be air-sensitive.[14][15] It is prudent to handle 2,3-Difluoro-6-methoxybenzylamine under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or sensitive reactions.[9]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6][7]

-

Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[7][8][9]

Storage

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[7][9]

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[5][9]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and other incompatible materials.[9]

Disposal

-

Waste Classification: 2,3-Difluoro-6-methoxybenzylamine and its containers should be treated as hazardous waste.[7]

-

Procedure: Dispose of the waste in a clearly labeled, sealed, and appropriate container.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[7] Do not dispose of down the drain or in general waste.[16]

Experimental Protocols and Procedures

While specific reaction protocols for 2,3-Difluoro-6-methoxybenzylamine are proprietary, its synthesis often involves the reduction of an oxime or reductive amination of the corresponding aldehyde, 2,3-Difluoro-6-methoxybenzaldehyde. The synthesis of this precursor provides insight into the types of reagents and conditions that may be encountered.[17][18]

Workflow for Safe Handling of 2,3-Difluoro-6-methoxybenzylamine

Caption: Decision-making workflow for a chemical spill response.

Conclusion

While 2,3-Difluoro-6-methoxybenzylamine is a valuable tool in research and development, its handling demands the utmost respect and caution. By understanding its predicted hazards based on structural analogs and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The principles of engineering controls, diligent use of personal protective equipment, and preparedness for emergencies are the cornerstones of responsible chemical handling.

References

-

LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde. Retrieved from [Link]

-

Angene Chemical. (2025, April 9). Safety Data Sheet (2,3-Difluoro-4-methoxybenzylamine). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Gima. (n.d.). INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

-

Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

-

ChemWhat. (n.d.). 2,6-Difluoro-4-Methoxybenzylamine. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine. Retrieved from [Link]

-

Chemdad Co. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-difluoro-6-methoxybenzylamine. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemwhat.com [chemwhat.com]

- 3. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.ie [fishersci.ie]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. epa.gov [epa.gov]

- 12. gimaitaly.com [gimaitaly.com]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. lookchem.com [lookchem.com]

- 15. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 18. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]

Navigating the Synthesis and Safety of 2,3-Difluoro-6-methoxybenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry

Substituted benzylamines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in the design of novel therapeutic agents. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 2,3-Difluoro-6-methoxybenzylamine, in particular, represents a valuable building block for accessing novel chemical space in drug discovery programs. Its unique substitution pattern offers the potential for specific interactions within protein binding pockets, making it a compound of interest for researchers in drug development. This guide provides a detailed overview of the known and inferred safety protocols, handling procedures, and synthetic considerations for this compound, empowering researchers to work with it responsibly and effectively.

Compound Identification and Physicochemical Properties

While some specific physical properties of 2,3-Difluoro-6-methoxybenzylamine are not documented, we can infer certain characteristics based on its structure and data from analogous compounds.

| Property | Value | Source/Basis |

| Chemical Name | 2,3-Difluoro-6-methoxybenzylamine | IUPAC Nomenclature |

| Synonyms | (2,3-Difluoro-6-methoxyphenyl)methanamine | - |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₈H₉F₂NO | - |

| Molecular Weight | 173.16 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar benzylamines |

| Boiling Point | Not Determined | - |

| Melting Point | Not Determined | - |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents. | General properties of benzylamines |

Hazard Identification and Classification (Inferred)

Based on the safety data sheets of structurally similar compounds like 2,4-Difluoro-3-methoxybenzylamine and 6-Chloro-2-fluoro-3-methoxybenzylamine, 2,3-Difluoro-6-methoxybenzylamine is anticipated to be a corrosive and hazardous substance.

-

GHS Hazard Classification (Presumed):

-

Skin Corrosion/Irritation, Category 1B or 1C

-

Serious Eye Damage/Eye Irritation, Category 1

-

Acute Toxicity, Oral (Harmful)

-

Acute Toxicity, Dermal (Harmful)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)

-

Hazard Statements (Presumed):

-

H314: Causes severe skin burns and eye damage.

-

H302 + H312: Harmful if swallowed or in contact with skin.

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

First-Aid Measures: A Protocol for Exposure

Immediate and appropriate first aid is critical in the event of exposure to corrosive amines.[5]

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20 minutes.[6] Remove all contaminated clothing and shoes while flushing. Do not attempt to neutralize the chemical on the skin. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

While not anticipated to be highly flammable, as an organic compound, it will burn.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] For small fires, a dry chemical or CO2 extinguisher is generally effective.[9][10]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).

-

Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.[11] If vapors are present, use a respirator.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Methods for Containment and Cleaning Up: For small spills, absorb with an inert material such as sand, vermiculite, or earth. Place the absorbed material into a suitable, labeled container for disposal. For larger spills, dike the area to contain the spill and collect the material for disposal.

Handling and Storage: Ensuring a Safe Laboratory Environment

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[12] Use appropriate PPE at all times.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3] Store in a designated corrosives cabinet.

Exposure Controls and Personal Protection

-

Engineering Controls: A chemical fume hood is essential for handling this compound to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[13]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[14]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Stability and Reactivity

-

Reactivity: Benzylamines are generally stable but can react exothermically with acids.[15]

-

Chemical Stability: Stable under recommended storage conditions.[16]

-

Possibility of Hazardous Reactions: Reacts with strong oxidizing agents.

-

Conditions to Avoid: Incompatible materials, heat, and flames.

-

Incompatible Materials: Strong acids, acid chlorides, anhydrides, and strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.

Toxicological Information (Inferred)

Specific toxicological data for 2,3-Difluoro-6-methoxybenzylamine is unavailable. The following information is based on the general toxicity of aromatic amines and fluorinated compounds.

-

Acute Toxicity: Expected to be harmful if swallowed or in contact with skin. Aromatic amines can cause a range of toxic effects.[17][18]

-

Skin Corrosion/Irritation: Presumed to cause severe skin burns based on data from similar compounds.

-

Serious Eye Damage/Irritation: Presumed to cause serious eye damage.

-

Respiratory or Skin Sensitization: No specific data is available, but some amines are known sensitizers.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Some aromatic amines are known or suspected carcinogens. The carcinogenic potential of this specific compound is unknown.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation. Inhalation of amine vapors can irritate the nose, throat, and lungs.[19]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

-

Toxicity of Fluorinated Compounds: The introduction of fluorine can alter the toxicological profile. While the C-F bond is strong, metabolic processes can sometimes lead to the formation of toxic metabolites.[20][21][22]

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2,3-Difluoro-6-methoxybenzaldehyde

The direct precursor to the target amine is 2,3-Difluoro-6-methoxybenzaldehyde (CAS: 187543-87-9).[23] A common synthetic route involves the ortho-lithiation of 3,4-difluoroanisole followed by formylation.[24]

Step-by-Step Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluoroanisole in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

-

Cool the solution to -75 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF/heptane dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -75 °C for approximately one hour.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture, again maintaining the temperature below -70 °C.

-

Stir for a short period (e.g., 10-15 minutes) at -70 °C.

-

Quench the reaction by the addition of acetic acid and then water, allowing the mixture to warm to room temperature.

-

Extract the product with a suitable organic solvent such as diethyl ether.

-

Wash the combined organic layers with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,3-Difluoro-6-methoxybenzaldehyde by recrystallization or column chromatography.

Synthesis of 2,3-Difluoro-6-methoxybenzylamine via Reductive Amination

A standard and effective method for converting an aldehyde to a primary amine is through reductive amination.[1][25][26][27]

Step-by-Step Protocol:

-

Dissolve 2,3-Difluoro-6-methoxybenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, carefully quench any remaining reducing agent with a dilute acid (e.g., 1M HCl).

-

Adjust the pH of the solution to basic (e.g., pH > 10) with a suitable base (e.g., NaOH).

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2,3-Difluoro-6-methoxybenzylamine by column chromatography or distillation under reduced pressure.

Visualizations

Chemical Structure

Caption: Chemical structure of 2,3-Difluoro-6-methoxybenzylamine.

Safe Handling Workflow

Caption: A workflow for the safe handling of 2,3-Difluoro-6-methoxybenzylamine.

Conclusion

2,3-Difluoro-6-methoxybenzylamine is a promising building block for the synthesis of novel compounds in drug discovery and development. While a specific MSDS is not currently available, a thorough understanding of the hazards associated with analogous fluorinated and methoxylated benzylamines allows for the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can handle this compound with the necessary precautions, minimizing risks and enabling its effective use in the laboratory. It is crucial to remember that this guide is based on inferred data, and a cautious and well-informed approach is paramount.

References

-

LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde. Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Chemical burns: First aid. Retrieved from [Link]

-

Storemasta. (2023, October 4). Handling Corrosive Substances in the Workplace. Retrieved from [Link]

-

National Fire Protection Association. (2023, August 1). Fire Extinguisher Types. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

IFSEC Global. (2023, August 26). 5 types of fire extinguishers: A guide to using the right class. Retrieved from [Link]

-

Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

-

The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

-

Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

HealthLink BC. (n.d.). First Aid for Chemical Burns. Retrieved from [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(4), 678–680. Retrieved from [Link]

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Hays, H. L., Mathew, D., & Chapman, J. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Safeopedia. (2022, December 11). Extinguishing Media. Retrieved from [Link]

-

St John Ambulance. (n.d.). Chemical Burns First Aid. Retrieved from [Link]

-

Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Retrieved from [Link]

-

Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

-

Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

-

healthdirect. (n.d.). Chemical burns — first aid and treatment. Retrieved from [Link]

-

Ferraz, E. R. A., de Oliveira, G. A. R., & de Oliveira, D. P. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience-Elite, 4(3), 914-923. Retrieved from [Link]

-

Sam, J. E., & Thompson, A. C. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(15), 5291–5294. Retrieved from [Link]

-

Abdullah, N. A., et al. (2011). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. E-Journal of Chemistry, 8(1), 384-389. Retrieved from [Link]

-

Fire Extinguisher Sales & Service. (n.d.). What's Inside? A Guide to Fire Extinguisher Chemicals. Retrieved from [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018. Retrieved from [Link]

-

NHS. (2024, June 5). Acid and chemical burns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Fire extinguisher. Retrieved from [Link]

-

ChemWhat. (n.d.). 2,6-Difluoro-4-Methoxybenzylamine CAS#: 771573-20-7. Retrieved from [Link]

- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

-

RPS. (n.d.). Amines. Retrieved from [Link]

-

Key, B. D., Howell, R. D., & Criddle, C. S. (2013). Fluorinated chemicals and the impacts of anthropogenic use. Reviews in Environmental Science and Bio/Technology, 12(2), 183-209. Retrieved from [Link]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. CAS 771573-20-7: 2,6-Difluoro-4-methoxybenzylamine [cymitquimica.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]

- 5. Chemical Burns First Aid | St John Ambulance [sja.org.uk]

- 6. First Aid for Chemical Burns | HealthLink BC [healthlinkbc.ca]

- 7. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]

- 8. safeopedia.com [safeopedia.com]

- 9. nfpa.org [nfpa.org]

- 10. encorefireprotection.com [encorefireprotection.com]

- 11. trimaco.com [trimaco.com]

- 12. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 13. chemsafe.ie [chemsafe.ie]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. Benzylamine - Wikipedia [en.wikipedia.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 19. Amines | RPS [rpsgroup.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. lookchem.com [lookchem.com]

- 24. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

Spectroscopic Characterization of 2,3-Difluoro-6-methoxybenzylamine: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 2,3-Difluoro-6-methoxybenzylamine (CAS No. 179687-83-1), a compound of interest in drug discovery and development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a comprehensive, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations are grounded in established scientific literature to ensure technical accuracy and practical utility.

Introduction: The Importance of Spectroscopic Analysis

2,3-Difluoro-6-methoxybenzylamine is a substituted benzylamine that incorporates several key functional groups: a primary amine, a difluorinated aromatic ring, and a methoxy group. This combination of features makes it a valuable building block in medicinal chemistry, where such moieties can influence molecular conformation, lipophilicity, metabolic stability, and receptor binding affinity.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques like NMR, IR, and MS are indispensable tools for this purpose, providing orthogonal and complementary information about the molecular structure. This guide explains the causal relationships between the structure of 2,3-Difluoro-6-methoxybenzylamine and its expected spectroscopic signatures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 2,3-Difluoro-6-methoxybenzylamine is presented below.

Figure 1: Chemical structure of 2,3-Difluoro-6-methoxybenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3-Difluoro-6-methoxybenzylamine, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the fluorine and methoxy substituents.

Experimental Protocol (Typical):

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 7.0 - 7.2 | m | 1H | Ar-H | The aromatic protons are coupled to each other and to the adjacent fluorine atoms, resulting in complex multiplets. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atoms. |

| ~ 6.8 - 7.0 | m | 1H | Ar-H | Similar to the other aromatic proton, the exact shift and multiplicity will depend on the coupling constants with the other proton and the fluorine atoms. |

| ~ 3.9 | s | 3H | O-CH₃ | The methoxy group protons are expected to appear as a singlet in a region typical for aryl methyl ethers. |

| ~ 3.8 | s | 2H | CH₂ -NH₂ | The benzylic protons, being adjacent to the aromatic ring and the nitrogen atom, will appear as a singlet. Data for unsubstituted benzylamine shows this peak around 3.84 ppm.[1] |

| ~ 1.5 - 2.0 | br s | 2H | NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding. In the spectrum of benzylamine, this signal is observed around 1.52 ppm.[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of fluorine atoms will cause C-F coupling, which can be observed as doublets or triplets for the fluorinated carbons and other nearby carbons.

Experimental Protocol (Typical):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

| Predicted Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale for Prediction |

| ~ 145 - 160 | d, ¹JCF | C -F | The carbons directly attached to fluorine will show large one-bond coupling constants and will be significantly deshielded. |

| ~ 145 - 160 | d, ¹JCF | C -F | Similar to the other carbon attached to fluorine. |

| ~ 140 - 155 | d or t | C -OCH₃ | The carbon bearing the methoxy group will be influenced by the adjacent fluorine atoms, likely showing coupling. |

| ~ 120 - 130 | d or t | C -CH₂NH₂ | The ipso-carbon attached to the benzylamine group will also likely exhibit coupling to the fluorine atoms. |

| ~ 110 - 125 | d or t | Ar-C H | The aromatic methine carbons will have chemical shifts and C-F coupling patterns dependent on their position relative to the fluorine atoms. |

| ~ 110 - 125 | d or t | Ar-C H | Similar to the other aromatic methine carbon. |

| ~ 56 | s | O-C H₃ | The methoxy carbon is expected in its typical region. |

| ~ 46 | s | C H₂-NH₂ | The benzylic carbon in benzylamine appears around 46.5 ppm.[2] A similar shift is expected here. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and would provide direct information about the fluorine environments.

Experimental Protocol (Typical):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Reference the chemical shifts to an external standard like CFCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |

| -130 to -150 | d | Ar-F | The two fluorine atoms are in different chemical environments and will therefore appear as two distinct signals. They will be coupled to each other, resulting in doublets. |

| -130 to -150 | d | Ar-F | The exact chemical shifts will depend on the electronic environment created by the methoxy and benzylamine substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2,3-Difluoro-6-methoxybenzylamine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds, C=C bonds of the aromatic ring, and C-O and C-F bonds.

Experimental Protocol (Typical):

-

The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂)[3] |

| 3000 - 3100 | Medium-Weak | C-H stretch (aromatic) | Ar-H |

| 2850 - 3000 | Medium-Weak | C-H stretch (aliphatic) | -CH₂, -CH₃ |

| 1580 - 1650 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂)[4] |

| 1450 - 1600 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O stretch (asymmetric) | Aryl-O-CH₃ |

| 1000 - 1100 | Strong | C-O stretch (symmetric) | Aryl-O-CH₃ |

| 1100 - 1350 | Strong | C-N stretch | Benzylamine[4] |

| 1000 - 1400 | Strong | C-F stretch | Ar-F |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol (Typical):

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Predicted Molecular Ion:

-

Molecular Formula: C₈H₉F₂NO

-

Monoisotopic Mass: 173.0652 g/mol

-

Expected [M+H]⁺: m/z 174.0730

Predicted Fragmentation Pattern: The primary fragmentation pathways for protonated benzylamines often involve the loss of ammonia or cleavage of the benzylic C-C bond.[5][6] A plausible fragmentation pathway for 2,3-Difluoro-6-methoxybenzylamine is proposed below.

Figure 2: A plausible mass spectrometry fragmentation pathway for protonated 2,3-Difluoro-6-methoxybenzylamine.

Interpretation of Key Fragments:

-

m/z 174 [M+H]⁺: The protonated molecular ion.

-

m/z 157: Loss of ammonia (NH₃) from the protonated molecule is a common fragmentation pathway for primary benzylamines, leading to the formation of the 2,3-difluoro-6-methoxybenzyl cation.[5]

-

m/z 142: Subsequent loss of a methyl radical (•CH₃) from the methoxy group of the m/z 157 fragment.

-

m/z 129: Loss of carbon monoxide (CO) from the m/z 157 fragment, a common rearrangement for methoxy-substituted aromatic cations.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2,3-Difluoro-6-methoxybenzylamine. The expected NMR, IR, and MS data have been outlined based on established chemical principles and comparison with structurally related compounds. While experimental verification is the ultimate standard, this guide offers a robust framework for scientists working with this compound to anticipate and interpret their analytical data, thereby facilitating their research and development efforts.

References

-

LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde. Retrieved from [Link]

-

MassBank. (2016). Benzylamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033871). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

-

ATB. (n.d.). Benzylamine. Retrieved from [Link]

-

Ricci, C., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(10), 1347-1355. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrums for the reaction of benzylamine (4) with ¹³C-labeled CO₂ in DMSO (bottom) and DMF (top). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Retrieved from [Link]

-

ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Retrieved from [Link]

-

Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0033871). Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

ChemRxiv. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF₂OMe Containing Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea Black.... Retrieved from [Link]

-

PubMed. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Retrieved from [Link]

-

YouTube. (2020). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

-

Chinachemnet. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde. Retrieved from [Link]

-

PubMed. (2002). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Scalable and Robust Two-Step Synthesis of 2,3-Difluoro-6-methoxybenzylamine for Pharmaceutical and Agrochemical Development

Abstract

2,3-Difluoro-6-methoxybenzylamine is a key building block in the development of novel pharmaceuticals and agrochemicals, where the unique electronic properties of the fluorinated aromatic ring can significantly influence molecular interactions and metabolic stability. This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of this valuable intermediate. The described two-step synthetic route is designed for scalability, safety, and high purity, beginning with the commercially available starting material 3,4-difluoroanisole. The process involves a high-yield directed ortho-metalation and formylation to produce the key aldehyde intermediate, followed by a robust reductive amination. This guide emphasizes the rationale behind critical process parameters, in-process controls (IPCs), and safety protocols, making it an essential resource for researchers, chemists, and process development professionals.

Strategic Overview: A Two-Step Pathway to the Target Amine

The synthesis of 2,3-Difluoro-6-methoxybenzylamine is efficiently achieved through a two-step sequence that prioritizes high yields, operational simplicity, and scalability.

-

Step 1: Directed ortho-Metalation and Formylation. The synthesis commences with the regioselective formylation of 3,4-difluoroanisole. We employ lithium diisopropylamide (LDA), a strong, non-nucleophilic base, to deprotonate the aromatic ring at the C2 position. This position is the most acidic due to the activating, ortho-directing effect of the methoxy group and the inductive electron-withdrawing effects of the adjacent fluorine atoms. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to yield 2,3-difluoro-6-methoxybenzaldehyde with high regioselectivity and yield.[1]

-

Step 2: Reductive Amination. The intermediate aldehyde is converted to the target primary amine via a one-pot reductive amination. The aldehyde is first condensed with an ammonia source to form an in situ imine, which is subsequently reduced using sodium borohydride (NaBH₄). This method is chosen over alternatives like catalytic hydrogenation for its operational simplicity at scale and the mild reaction conditions, which prevent side reactions.[2]

Below is a visual representation of the overall synthetic workflow, outlining the key transformations and stages.

Caption: Overall workflow for the synthesis of 2,3-Difluoro-6-methoxybenzylamine.

Quantitative Data and Reagent Summary

The following table summarizes the stoichiometry and key parameters for a representative large-scale batch.

| Parameter | Step 1: Aldehyde Synthesis | Step 2: Amine Synthesis |

| Starting Material | 3,4-Difluoroanisole | 2,3-Difluoro-6-methoxybenzaldehyde |

| Molecular Weight ( g/mol ) | 144.11 | 172.13 |

| Input Quantity (kg) | 4.68 | 5.30 |

| Moles (mol) | 325 | 308 |

| Key Reagents | LDA (2M solution, 171 L, 341 mol), DMF (2.76 L, 35.8 mol) | Ammonium Acetate (7.12 kg, 924 mol), NaBH₄ (1.75 kg, 46.2 mol) |

| Solvent(s) | THF (35 L), Diethyl Ether (60 L) | Methanol (50 L) |

| Reaction Temperature | -75 °C to 10 °C | 0 °C to Room Temperature |

| Reaction Time | ~1.5 hours | ~4-6 hours |

| Typical Yield | 95% (5.30 kg) | 85-90% (4.5 - 4.8 kg) |

| Purity (Post-Purification) | >98% (by GC) | >99% (by HPLC) |

Detailed Experimental Protocols

PART 1: Large-Scale Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

Expertise & Rationale: This procedure is adapted from a validated laboratory-scale synthesis and optimized for large-scale production.[1] The use of cryogenic temperatures (-75 °C) is critical to prevent side reactions and decomposition of the aryllithium intermediate. The slow, controlled addition of reagents is paramount to manage the exothermic nature of the reactions and ensure safety and selectivity.

Protocol:

-

Reactor Setup: Equip a 250 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is completely dry and purged with inert gas.

-

Reagent Charging: Charge the reactor with a 2M solution of lithium diisopropylamide (LDA) in THF/n-heptane (17.1 L, 341 mol). Dilute with anhydrous tetrahydrofuran (THF, 25 L).

-

Initial Cooling: Cool the reactor contents to -75 °C using a suitable cooling system (e.g., liquid nitrogen/isopropanol bath or a cryo-cooler).

-

Substrate Addition: Prepare a solution of 3,4-difluoroanisole (4.68 kg, 325 mol) in anhydrous THF (10 L). Add this solution dropwise to the LDA solution over 1 hour, ensuring the internal temperature does not exceed -70 °C.

-

Anion Formation: Stir the resulting mixture at -75 °C for an additional hour to ensure complete formation of the aryllithium species.

-

Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 2.76 L, 358 mol) to the reaction mixture, maintaining the temperature below -70 °C. A thick slurry may form. Continue stirring for 15 minutes after the addition is complete.

-

In-Process Control (IPC): To confirm reaction completion, carefully quench a small aliquot of the reaction mixture with saturated NH₄Cl solution, extract with ether, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting material.

-

Reaction Quench: Once the reaction is complete, slowly add a mixture of acetic acid (3.0 L) and water (40 L) to the reactor. Allow the temperature to warm to 10 °C.

-

Extraction & Wash: Transfer the mixture to a suitable liquid-liquid extractor. Extract the aqueous layer with diethyl ether (2 x 30 L). Combine the organic phases and wash sequentially with water (25 L), 0.2 N aqueous HCl (40 L), and brine (2 x 25 L).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield a reddish-orange oil that crystallizes upon standing.

-

Purification: Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a crystalline solid (Expected yield: 5.30 kg, 95%).[1]

PART 2: Large-Scale Synthesis of 2,3-Difluoro-6-methoxybenzylamine

Trustworthiness & Self-Validation: This protocol incorporates critical safety measures and a robust work-up procedure to ensure a high-purity final product. The key to trustworthiness is the purification strategy: an acid-base extraction specifically isolates the amine product from non-basic impurities.[3] The final product's purity should be validated using quantitative methods like HPLC and GC-MS.

Protocol:

-

Reactor Setup: In a 250 L jacketed glass reactor equipped as before, dissolve 2,3-difluoro-6-methoxybenzaldehyde (5.30 kg, 308 mol) and ammonium acetate (7.12 kg, 924 mol) in methanol (50 L).

-

Imine Formation: Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC or HPLC.

-

Reduction Setup: Cool the reactor contents to 0-5 °C using an ice-water bath.

-

Reducing Agent Addition: In a separate vessel, prepare a solution or slurry of sodium borohydride (NaBH₄, 1.75 kg, 462 mol) in a minimal amount of stabilizing medium (e.g., a small amount of 0.1 M NaOH) if necessary, or add it portion-wise as a solid. Add the NaBH₄ to the reaction mixture in small portions over 2-3 hours, carefully monitoring the temperature and gas evolution (H₂). [CRITICAL SAFETY STEP] . Ensure the internal temperature does not exceed 15 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

In-Process Control (IPC): Monitor the disappearance of the imine intermediate by TLC or HPLC.

-

Solvent Removal & Quench: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Carefully add water (50 L) and then slowly acidify the mixture to pH ~2 with 6M hydrochloric acid.

-

Aqueous Extraction (Product Isolation): The protonated amine is now water-soluble. Wash the acidic aqueous layer with dichloromethane (2 x 20 L) to remove any non-basic organic impurities. Discard the organic layers.

-

Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add 50% aqueous sodium hydroxide until the pH is >12. The free amine will precipitate or form an oil. Extract the product into dichloromethane (3 x 25 L).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Difluoro-6-methoxybenzylamine as an oil or low-melting solid.

-

Final Purity Check: Analyze the final product for purity using HPLC, GC-MS, and ¹H/¹³C NMR. For exceptionally high purity requirements, vacuum distillation or chromatographic purification on a suitable medium can be employed.[4][5]

Safety, Handling, and Waste Disposal

Authoritative Grounding: All handling and disposal procedures must comply with local regulations and draw upon established safety data sheets (SDS). The following points are critical.

-

Lithium Diisopropylamide (LDA): LDA is highly reactive and pyrophoric. It must be handled under a strict inert atmosphere (Nitrogen or Argon). All glassware and solvents must be scrupulously dried. Personnel must wear fire-retardant lab coats, safety glasses, and appropriate gloves.

-

Sodium Borohydride (NaBH₄): NaBH₄ is water-reactive and will release flammable hydrogen gas upon contact with water, alcohols, or acidic solutions.[6][7] The addition of NaBH₄ must be slow and controlled, with adequate ventilation and monitoring of gas evolution.[8][9] Fire extinguishers suitable for reactive metals (e.g., Class D) should be readily available.

-

Solvent Handling: THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated area or fume hood, away from ignition sources.

-

Waste Disposal:

-

Quenched LDA waste should be neutralized before disposal.

-

Aqueous waste containing borates should be treated according to local environmental regulations.

-

Halogenated and non-halogenated organic solvent waste must be collected in separate, labeled containers for proper disposal.

-

References

- CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google P

-

2,3-Difluoro-6-methoxybenzaldehyde - LookChem. [Link]

-

Safety Data Sheet: Sodium borohydride - Carl ROTH. [Link]

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications. [Link]

-

Sodium borohydride - Standard Operating Procedure . [Link]

-

Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal. [Link]

-

Is there an easy way to purify organic amines? - Biotage. [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY - NJ.gov. [Link]

-

nitrones for intramolecular 1,3-dipolar cycloadditions - Organic Syntheses Procedure. [Link]

-

Workup: Amines - Department of Chemistry : University of Rochester. [Link]

-

Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles | Organic Letters - ACS Publications. [Link]

-

2,3-difluoro-6-methoxybenzaldehyde (C8H6F2O2) - PubChem. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]

-

Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water - EPA. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines - Google P

-

Synthesis of 2,3-Difluoro-6-nitro-{[2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene - PrepChem.com. [Link]

- Process for the purification of amines - Google P

-

Sodium Borohydride - ESPI Metals. [Link]

-

Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane . [Link]

-

Analytical Methods . [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. [Link]

-

2,3-difluoro-6-methoxybenzaldehyde | cas: 187543-87-9 - Finetech Industry Limited. [Link]

-

Benzylic C(sp3)–H fluorination . [Link]

- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google P

-

RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]

-

Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks - ResearchGate. [Link]

-

Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - The Royal Society of Chemistry. [Link]

-

Analytical Methods . [Link]

Sources

- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Workup [chem.rochester.edu]

- 4. biotage.com [biotage.com]

- 5. teledyneisco.com [teledyneisco.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. nj.gov [nj.gov]

- 9. Sodium Borohydride - ESPI Metals [espimetals.com]

The Strategic Role of 2,3-Difluoro-6-methoxybenzylamine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability.[1][2][3] Within the vast arsenal of fluorinated building blocks, substituted benzylamines serve as crucial synthons for a diverse range of therapeutic agents. This guide focuses on the role and applications of a specific, yet increasingly relevant, building block: 2,3-Difluoro-6-methoxybenzylamine .

The strategic placement of two fluorine atoms adjacent to a methoxy group on the benzylamine core creates a unique electronic and conformational environment. This substitution pattern can modulate the pKa of the amine, influence lipophilicity, and provide a metabolic shield, making it an attractive moiety for the design of novel therapeutics.[1][2] This document provides a comprehensive overview of the synthesis and potential applications of 2,3-Difluoro-6-methoxybenzylamine, offering detailed protocols and insights for its effective utilization in medicinal chemistry research.

Physicochemical Properties and Design Rationale

The utility of 2,3-Difluoro-6-methoxybenzylamine as a building block in drug design stems from the interplay of its constituent functional groups.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₉F₂NO | [4] |

| Molecular Weight | 173.16 g/mol | |

| XlogP (predicted) | 1.0 | [4] |

| Melting Point | 55-57 °C (for the aldehyde precursor) | [5] |

| Boiling Point | 233 °C at 760 mmHg (for the aldehyde precursor) | [5] |

The key design rationale for incorporating the 2,3-difluoro-6-methoxybenzyl moiety includes:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The fluorine atoms can shield adjacent positions on the aromatic ring from oxidative metabolism.[2]

-

Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of the benzylamine, which can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.[1]

-

Conformational Control: The steric and electronic influence of the substituents can restrict the rotational freedom of the benzyl group, potentially locking the molecule into a bioactive conformation.

-

Lipophilicity and Permeability: The combination of fluorine and a methoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its ability to cross cell membranes and the blood-brain barrier.[1]

Applications in Medicinal Chemistry: A Versatile Synthon

While specific FDA-approved drugs containing the 2,3-Difluoro-6-methoxybenzylamine moiety are not yet prevalent, its structural motifs are present in a variety of compounds under investigation for different therapeutic areas. The primary application of this building block is as a key intermediate in the synthesis of more complex molecules, particularly those targeting kinases and other enzymes.

Derivatives of fluorinated and methoxy-substituted aromatic compounds have shown promise in several therapeutic areas, including:

-

Oncology: As building blocks for kinase inhibitors.

-

Infectious Diseases: In the synthesis of novel antibacterial and antiviral agents.

-

Agrochemicals: The difluoromethoxy group is being explored as a biodegradable alternative to the trifluoromethyl group in the development of new agrochemicals.[6]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol outlines the synthesis of the immediate precursor to 2,3-Difluoro-6-methoxybenzylamine.

Reaction Scheme:

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

Materials:

-

3,4-Difluoroanisole

-

Diisopropylaminolithium (LDA) solution (2 M in THF/n-heptane)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetic acid

-

Diethyl ether

-

Water

-

0.2N Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

-

Petroleum ether (40-60 °C)

Procedure:

-

Under a nitrogen atmosphere, dilute a 2 M solution of diisopropylaminolithium in THF/n-heptane (171 mL, 341 mmol) with dry THF (250 mL) in a reaction vessel.[7]

-

Cool the solution to -75 °C.[7]

-

Slowly add a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) dropwise to the LDA solution, maintaining the temperature at -75 °C. Stir the mixture for 1 hour at this temperature.[7]

-

Slowly add dry N,N-dimethylformamide (27.6 mL, 358 mmol) to the reaction mixture and continue stirring at -70 °C for 10 minutes.[7]

-

Quench the reaction by adding acetic acid (30 mL) and water (400 mL), allowing the temperature to warm to 10 °C.[7]

-

Extract the mixture with diethyl ether (2 x 300 mL).[7]

-

Combine the organic phases and wash sequentially with water (250 mL), 0.2N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[7]

-

Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure to yield a red to orange oil, which should crystallize upon standing.[7]

-

Purify the crude product by recrystallization from diethyl ether/petroleum ether (40-60 °C) to afford 2,3-difluoro-6-methoxybenzaldehyde.[7]

Protocol 2: Reductive Amination to 2,3-Difluoro-6-methoxybenzylamine

This protocol provides a general procedure for the reductive amination of an aldehyde to a primary amine, which can be adapted for the synthesis of 2,3-Difluoro-6-methoxybenzylamine.

Reaction Workflow:

General Reductive Amination Workflow

Materials:

-

2,3-Difluoro-6-methoxybenzaldehyde

-

Ammonium acetate or another ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol or another appropriate solvent

-

Glacial acetic acid (optional, as a catalyst)

-

Dichloromethane (DCM) or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,3-Difluoro-6-methoxybenzaldehyde (1 equivalent) and ammonium acetate (1.5-2 equivalents) in methanol.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of glacial acetic acid can be added to promote this step.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane or ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,3-Difluoro-6-methoxybenzylamine.

Conclusion

2,3-Difluoro-6-methoxybenzylamine is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, addressing challenges such as metabolic instability and suboptimal pharmacokinetic profiles. The synthetic protocols provided herein offer a clear pathway to obtaining this important intermediate, enabling its wider application in the discovery and development of novel therapeutic agents. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of fluorinated building blocks like 2,3-Difluoro-6-methoxybenzylamine will undoubtedly play an increasingly critical role.

References

-

ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-difluoro-6-methoxybenzylamine. Retrieved from [Link]

- Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

- Google Patents. (2012). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.

-

Journal of Pharmacy and Pharmaceutical Sciences. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Okayama University. (2005). Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). NITRONES FOR INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITIONS: 2,6-DIMETHYL-N-(3,7-DIMETHYL-6-OCTENYLIDENE)ANILINE N-OXIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 1,3-Dihydroxyphenazine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,3-Difluoro-6-nitro-{[2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene (I, Xa=Xb=F, Rc=THP). Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. Retrieved from [Link]

-

ResearchGate. (2020). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. Retrieved from [Link]

-

ResearchGate. (2022). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Retrieved from [Link]

-

ResearchGate. (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 2,3-difluoro-6-methoxybenzylamine (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 5. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-6-methoxybenzylamine

Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-methoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthetic procedure. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing incomplete conversion of the starting aldehyde, 2,3-Difluoro-6-methoxybenzaldehyde. What are the likely causes and how can I improve the yield?

A1: Incomplete conversion in the reductive amination of 2,3-Difluoro-6-methoxybenzaldehyde is a common issue that can often be traced back to the stability of the intermediate imine.

-

Causality: The initial step of reductive amination is the formation of an imine (or iminium ion) from the aldehyde and the amine source (typically ammonia or an ammonium salt). This reaction is reversible and can be particularly sensitive to the presence of water, which can hydrolyze the imine back to the starting materials.[1] The equilibrium may not favor the imine, especially if water is not effectively removed from the reaction medium.

-

Troubleshooting Steps:

-

Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry ammonia gas or a freshly opened bottle of ammonium salt.

-

Dehydrating Agents: The use of a dehydrating agent can be highly effective in driving the equilibrium towards imine formation. Molecular sieves (3Å or 4Å) are a common and effective choice.

-

pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-5), which facilitate the dehydration of the hemiaminal intermediate. The addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

-

Reaction Time for Imine Formation: In a stepwise procedure, allow sufficient time for the imine to form before adding the reducing agent. Monitoring the reaction by TLC or GC-MS at this stage can confirm the consumption of the aldehyde.

-

Q2: I've isolated my product, but I'm observing a significant amount of a side product with a molecular weight corresponding to 2,3-Difluoro-6-methoxybenzyl alcohol. Why is this happening and how can I prevent it?

A2: The formation of 2,3-Difluoro-6-methoxybenzyl alcohol is a classic side reaction in reductive aminations and is a result of the direct reduction of the starting aldehyde.

-

Causality: The reducing agent used in the reaction is chosen for its ability to selectively reduce the imine C=N bond over the carbonyl C=O bond. However, if the reducing agent is too reactive or if the concentration of the imine is low relative to the aldehyde, direct reduction of the aldehyde to the corresponding alcohol will occur. This is particularly a concern with less selective reducing agents like sodium borohydride if the imine formation is slow or the equilibrium is unfavorable.[2]

-

Troubleshooting Steps:

-

Choice of Reducing Agent: Employ a more selective reducing agent that is known to preferentially reduce imines in the presence of aldehydes. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[2]

-

Stepwise Addition: If using a less selective reducing agent like sodium borohydride, it is crucial to ensure complete or near-complete formation of the imine before the addition of the reducing agent. This can be achieved by allowing the aldehyde and amine to react for a period of time, often with azeotropic removal of water, before introducing the hydride source.

-

Temperature Control: Perform the reduction at a lower temperature to enhance the selectivity of the reducing agent.

-

Q3: My mass spectrometry analysis indicates the presence of a higher molecular weight impurity, possibly a dialkylation product. How is this formed and what can I do to minimize it?

A3: The formation of a dialkylated product, bis(2,3-difluoro-6-methoxybenzyl)amine, is a well-known challenge in reductive aminations, particularly when using ammonia to synthesize a primary amine.

-

Causality: The primary amine product, 2,3-Difluoro-6-methoxybenzylamine, is itself a nucleophile and can react with another molecule of the starting aldehyde to form a new imine. Subsequent reduction of this new imine leads to the formation of the secondary amine, bis(2,3-difluoro-6-methoxybenzyl)amine. This over-alkylation is often difficult to control.[2][3]

-

Troubleshooting Steps:

-

Excess of Amine Source: Use a large excess of the ammonia source (e.g., bubbling ammonia gas through the reaction mixture or using a high concentration of an ammonium salt). This stoichiometric control favors the reaction of the aldehyde with ammonia over the primary amine product.

-